

Application Note: Wnt-C59 In Vivo Oral Gavage Vehicle Formulation

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Compound of Interest

Compound Name: 2-methyl-N-(pyridin-4-ylmethyl)benzamide

CAS No.: 64095-81-4

Cat. No.: B6616349

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Abstract & Introduction

Wnt-C59 (C59) is a highly potent, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT). PORCN is essential for the palmitoylation of Wnt ligands, a modification required for their secretion and binding to Frizzled receptors.[1] By inhibiting PORCN, Wnt-C59 effectively shuts down Wnt signaling at the source, making it a critical tool for studying Wnt-driven cancers (e.g., MMTV-WNT1 mammary tumors) and regenerative medicine.

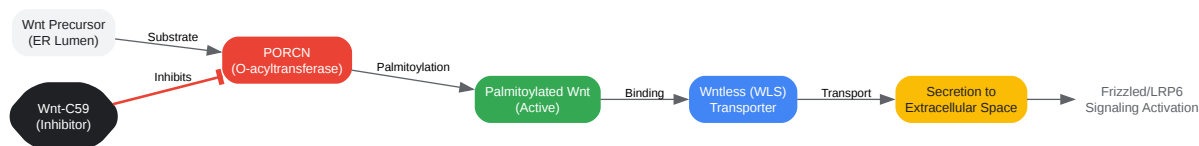
The Challenge: Like many targeted inhibitors, Wnt-C59 is highly hydrophobic (logP ~3-4), rendering it insoluble in aqueous media. Successful in vivo efficacy depends entirely on a vehicle formulation that ensures:

- Homogeneity: Uniform drug distribution for consistent dosing.
- Stability: Prevention of rapid precipitation or degradation.
- Tolerability: Minimal vehicle-induced toxicity during chronic dosing schedules.

This guide details the "Gold Standard" Suspension Formulation (Methylcellulose/Tween 80) used in pivotal efficacy studies (Proffitt et al., 2013) and provides an alternative Solution Formulation for short-term pharmacokinetic (PK) assessments.

Mechanism of Action

Understanding the target is crucial for experimental design. Wnt-C59 does not block the receptor; it blocks the production of active ligand.



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Figure 1: Mechanism of Action. Wnt-C59 prevents the palmitoylation of Wnt ligands by PORCN, blocking their interaction with Wntless (WLS) and subsequent secretion.[1]

Formulation Strategy

Two primary vehicles are recommended based on the study duration and drug concentration required.

Table 1: Vehicle Selection Guide

Feature	Protocol A: Suspension (Recommended)	Protocol B: Solution (Alternative)
Composition	0.5% Methylcellulose (MC) + 0.1% Tween 80 in water	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
State	Fine suspension (cloudy)	Clear solution (transparent)
Max Conc.	High (>10 mg/mL feasible)	Limited (~2–3 mg/mL)
Tolerability	Excellent (Inert, suitable for chronic daily dosing)	Moderate (High PEG/DMSO can cause GI distress long-term)
Use Case	Efficacy studies (e.g., tumor growth inhibition)	PK studies, acute mechanistic probes
Key Ref	Proffitt et al., 2013 [1]	TargetMol/SelleckChem Guidelines [2]

Detailed Protocols

Protocol A: The "Gold Standard" Suspension (MC/Tween)

Objective: Prepare a 1 mg/mL suspension for a 10 mg/kg dose (assuming 10 mL/kg dosing volume).

Reagents Required:

- Wnt-C59 powder (Store at -20°C).[2][3]
- Methylcellulose (400 cP viscosity).
- Tween 80 (Polysorbate 80).
- Sterile Water for Injection (or ddH₂O).
- Equipment: Bath sonicator, Vortex mixer, Magnetic stirrer.

Step-by-Step Methodology:

- Vehicle Preparation (Bulk):
 - Heat 50% of the required volume of water to ~80°C.
 - Slowly disperse Methylcellulose powder (0.5% w/v) into the hot water while stirring rapidly to prevent clumping.
 - Once dispersed, add the remaining cold water and stir until the solution cools and becomes clear/viscous.
 - Add Tween 80 (0.1% v/v) and mix thoroughly.
 - Note: This vehicle can be stored at 4°C for up to 1 month.
- Drug Incorporation (Daily Prep Recommended):
 - Weigh: Accurately weigh the required amount of Wnt-C59 into a glass vial.
 - Wet: Add a minute volume of the vehicle (or pure Tween 80 if available) directly to the powder to wet the hydrophobic crystals. Create a paste.
 - Dilute: Add the remaining volume of the 0.5% MC / 0.1% Tween 80 vehicle.
 - Disperse: Vortex vigorously for 1-2 minutes.
- Sonication (Critical Step):
 - Place the vial in a bath sonicator (ambient temperature).
 - Sonicate for 20–30 minutes.
 - Observation: The suspension should appear uniform and milky white. No large visible clumps should remain.
- QC Check:

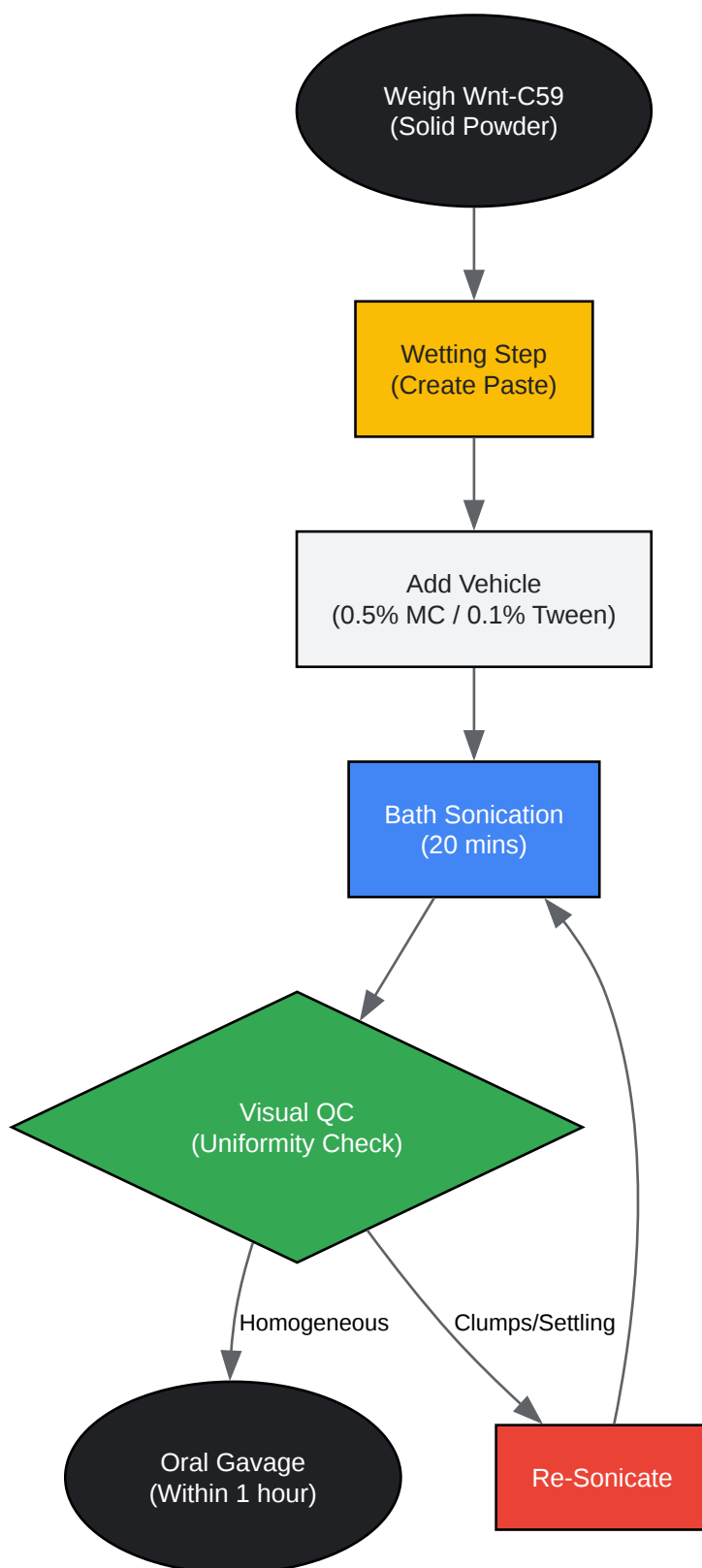
- Invert the vial. If rapid sedimentation occurs (sand-like particles), sonicate further. The MC viscosity should keep particles suspended for the duration of dosing.

Protocol B: The Co-Solvent Solution

Objective: Prepare a 2 mg/mL clear solution.

- Dissolve Drug: Dissolve Wnt-C59 in 100% DMSO (10% of final volume). Vortex until clear.
- Add Co-solvents: Add PEG300 (40% of final volume) to the DMSO/drug mix. Vortex.
- Add Surfactant: Add Tween 80 (5% of final volume).[4][5] Vortex.
- Dilute: Slowly add warm Saline or Water (45% of final volume) while vortexing.
 - Warning: Adding water too fast may cause precipitation. If precipitate forms, sonicate until clear.[4]

Experimental Workflow & QC



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Figure 2: Formulation Workflow. Critical path for ensuring a homogeneous suspension suitable for oral gavage.

In Vivo Dosing & Safety Guidelines

Dosing Parameters

- Standard Efficacy Dose: 5 mg/kg to 10 mg/kg [1].[6]
- Dosing Volume: 10 mL/kg (e.g., 200 μ L for a 20g mouse).
- Frequency: Once Daily (QD).
- Route: Oral Gavage (PO).

Toxicity & Monitoring

Wnt inhibition is a double-edged sword. While it halts tumor growth, systemic Wnt inhibition affects normal tissue homeostasis.

- Gut Toxicity: Wnt signaling is vital for intestinal stem cell renewal. Monitor mice for weight loss (>15%), diarrhea, or hunching.
 - Mitigation: Use intermittent dosing (e.g., 2 days on / 1 day off) if toxicity is observed, though Proffitt et al. reported tolerance at 10 mg/kg QD for several weeks.
- Bone Density: Chronic inhibition can lead to loss of bone mass.
- Vehicle Control: Always include a group dosed with the vehicle alone (0.5% MC / 0.1% Tween 80) to differentiate vehicle stress from drug toxicity.

References

- Proffitt, K. D., et al. (2013). Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. *Cancer Research*, 73(2), 502-507.[1][2][7]
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Disclaimer: This protocol is for research purposes only. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

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